molecular formula C7H10N2O3 B1598664 Ethyl (5-methylisoxazol-3-yl)carbamate CAS No. 92087-97-3

Ethyl (5-methylisoxazol-3-yl)carbamate

Cat. No.: B1598664
CAS No.: 92087-97-3
M. Wt: 170.17 g/mol
InChI Key: MLZYZEAETPCEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-methylisoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Another approach includes the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a catalyst under specific conditions .

Industrial Production Methods

Industrial production methods for Ethyl (5-methylisoxazol-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methylisoxazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds.

Scientific Research Applications

Ethyl (5-methylisoxazol-3-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (5-methylisoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl (5-methylisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring structure and may exhibit similar biological activities.

    Carbamate derivatives: Compounds containing the carbamate functional group, which can also have diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of the isoxazole ring and carbamate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYZEAETPCEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398814
Record name Ethyl (5-methylisoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92087-97-3
Record name Ethyl (5-methylisoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (5-methylisoxazol-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl (5-methylisoxazol-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Ethyl (5-methylisoxazol-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl (5-methylisoxazol-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Ethyl (5-methylisoxazol-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl (5-methylisoxazol-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.